1-Methyl-2-hydroadenosine
Description
1-Methyl-2-hydroadenosine is an adenosine derivative detected in human blood samples, though its concentration and biological role remain unquantified and poorly characterized . The compound’s name suggests structural modifications to adenosine, including a methyl group at the N1 position of the adenine base and a hydrogen substitution at the C2 position of the ribose moiety (or adenine base, depending on isomerism).
Properties
Molecular Formula |
C11H17N5O4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
MRYABSBQOFVVPD-IOSLPCCCSA-N |
Isomeric SMILES |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-hydroadenosine typically involves the methylation of adenosine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the methylation of nucleosides can be applied, which often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Chemical Reactions Analysis
1-Methyl-2-hydroadenosine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-2-hydroadenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nucleosides and their derivatives.
Biology: Researchers use it to investigate the role of methylated nucleosides in biological processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-hydroadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound can mimic the action of adenosine, binding to these receptors and influencing cellular signaling pathways. This interaction can affect processes such as neurotransmission, cardiovascular function, and immune response .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key adenosine derivatives with structural or functional similarities to 1-Methyl-2-hydroadenosine include:
Notes:
Spectroscopic and Physicochemical Properties
Evidence from hyperpolarized NMR studies on adenosine derivatives (Table S1, ) reveals distinct hydride chemical shifts, which are critical for distinguishing structural isomers:
1-Methyl-2-hydroadenosine’s spectral data are absent in available studies, but its C2 modification likely induces shifts distinct from 1-Methyladenosine. Comparative hydride spectra (e.g., Figure S5, ) could resolve such differences.
Biological Activity
1-Methyl-2-hydroadenosine (1M2HA) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the fields of virology and cellular signaling. This article synthesizes current research findings on the biological activity of 1M2HA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
1M2HA is a derivative of adenosine, characterized by a methyl group at the nitrogen position (N1) and a hydroxy group at the C2 position. Its chemical structure can be represented as follows:
| Property | Description |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C₁₃H₁₅N₅O₃ |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 1-methyl-2-hydroadenosine |
The biological activity of 1M2HA is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:
- Antiviral Activity : Research indicates that 1M2HA exhibits antiviral properties against several viruses, including influenza and coronaviruses. It appears to inhibit viral replication by interfering with viral RNA synthesis and modulating host cell responses.
- Immunomodulation : 1M2HA has been shown to influence immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This immunomodulatory effect may contribute to its antiviral properties .
- Cell Signaling : The compound may participate in cellular signaling pathways, particularly those involving adenosine receptors. By acting as a ligand for these receptors, 1M2HA can influence processes such as apoptosis and inflammation .
Antiviral Properties
Several studies have documented the antiviral efficacy of 1M2HA. Notably:
- In vitro studies demonstrated that 1M2HA significantly reduced the replication of influenza A virus in cultured cells. The compound was found to inhibit viral RNA synthesis and protein expression, suggesting a direct impact on viral life cycles.
- A case study involving coronaviruses indicated that 1M2HA could reduce viral load in infected cells, highlighting its potential as a therapeutic agent against respiratory viruses.
Immunomodulatory Effects
Research has shown that:
- 1M2HA can enhance macrophage activation, leading to increased production of pro-inflammatory cytokines. This response may help in clearing viral infections more effectively .
- The compound has been implicated in promoting T-cell proliferation and differentiation, which are crucial for adaptive immunity during viral infections .
Case Study 1: Influenza Virus Infection
In a controlled laboratory setting, researchers treated infected cells with varying concentrations of 1M2HA. The results showed a dose-dependent reduction in viral titers, with significant effects observed at concentrations as low as 10 μM. The study concluded that 1M2HA could serve as a promising candidate for antiviral drug development against influenza.
Case Study 2: COVID-19 Research
A recent investigation into the effects of 1M2HA on SARS-CoV-2 demonstrated that the compound could inhibit viral entry into host cells by blocking the binding of the virus to ACE2 receptors. This finding suggests potential applications for preventing COVID-19 infection or mitigating its severity .
Comparative Analysis with Other Compounds
To contextualize the biological activity of 1M2HA, it is useful to compare it with other modified nucleosides:
| Compound | Antiviral Activity | Immunomodulatory Effects | Mechanism of Action |
|---|---|---|---|
| 1-Methyladenosine | Moderate | Weak | Adenosine receptor agonism |
| Acyclovir | High | None | Viral DNA polymerase inhibitor |
| Ribavirin | High | Moderate | RNA synthesis inhibition |
| 1-Methyl-2-hydroadenosine | High | High | Viral replication interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
